1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid
Overview
Description
1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a methylsulfonyl and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonation to add the methylsulfonyl group. The pyrrolidine ring is then constructed through cyclization reactions, often involving amine precursors and carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The methylsulfonyl group can be reduced to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electroph
Properties
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-21(19,20)8-4-5-9(11(7-8)14(17)18)13-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQBYXIPWRZGJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656046 | |
Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93001-20-8 | |
Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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